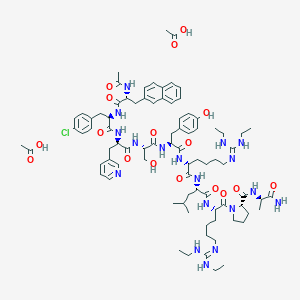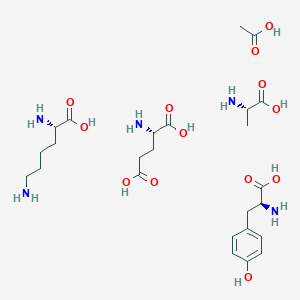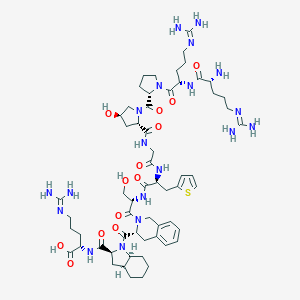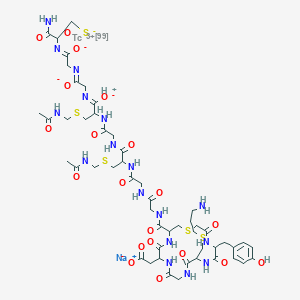
Ganirelix acetate
Übersicht
Beschreibung
Ganirelix Acetate is a synthetic decapeptide with high antagonistic activity against naturally occurring gonadotropin-releasing hormone (GnRH) . It is used with other medicines to treat infertility in women .
Synthesis Analysis
Ganirelix is a synthetic decapeptide linked with nine different amino acids . The amino acid composition of Ganirelix is assayed by carrying out acid hydrolysis with 6 mol L −1 hydrochloric acid solution containing 1% phenol at 100°C for 24 h and derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reagent solution .Molecular Structure Analysis
Ganirelix is a synthetic decapeptide, with a molecular mass of 1570.4 Da . It has substitutions at positions 1, 2, 3, 6, 8, and 10 .Chemical Reactions Analysis
The method provided has a detection limit low enough to be applied to the detection of ganirelix acetate .Physical And Chemical Properties Analysis
Ganirelix Acetate is supplied as a colorless, sterile, ready-to-use, aqueous solution intended for subcutaneous administration only . It has high aqueous solubility, high stability, and high receptor-binding affinity .Wissenschaftliche Forschungsanwendungen
Infertility Treatment
Ganirelix acetate is primarily used as a gonadotropin-releasing hormone (GnRH) antagonist in infertility treatment protocols. It works by preventing premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation (COH), which is essential for in-vitro fertilization (IVF) procedures .
Hormonal Studies
Due to its action on LH and follicle-stimulating hormone (FSH) levels, Ganirelix acetate is used in hormonal studies to understand the role of these hormones in various physiological processes .
Pharmaceutical Analysis
Ganirelix acetate’s composition and stability are subjects of pharmaceutical analysis to ensure quality control and efficacy of the medication. Studies focus on determining the amino acid composition and identifying potential impurities .
Estradiol Level Management
In clinical settings, Ganirelix acetate is used to manage estradiol levels, particularly in cases where there’s a need for rapid reduction without affecting progesterone levels, which is important for reproductive health .
Research on Peptide Behavior
The stability and behavior of peptides like Ganirelix acetate under various conditions are studied to understand peptide-protein interactions, folding, and degradation pathways .
Development of Generic Medications
Ganirelix acetate is also studied for the development of generic medications, focusing on bioequivalence and pharmacokinetic properties compared to brand-name drugs .
Wirkmechanismus
Target of Action
Ganirelix acetate primarily targets the gonadotropin-releasing hormone (GnRH) receptors on the pituitary gonadotroph . These receptors play a crucial role in the regulation of the reproductive system. The primary function of GnRH is to stimulate the synthesis and secretion of two key hormones involved in reproduction: luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
Mode of Action
Ganirelix acetate acts as a competitive antagonist to GnRH . It binds to the GnRH receptors on the pituitary gonadotroph, blocking the action of endogenous GnRH . This results in a rapid and reversible suppression of LH and FSH secretion .
Biochemical Pathways
By blocking the GnRH receptors, ganirelix acetate modulates the hypothalamic-pituitary-gonadal axis . This leads to a decrease in the secretion of LH and FSH from the pituitary gland . The suppression of these hormones prevents the premature surge of LH, thereby controlling ovulation and preventing the release of immature eggs .
Pharmacokinetics
Ganirelix acetate exhibits a high bioavailability of 91.1% . Following administration, it is the major compound present in the plasma (50–70% of total radioactivity in the plasma) up to 4 hours . It is excreted in the urine (17.1–18.4% of the administered dose) up to 24 hours . The elimination half-life of ganirelix acetate is approximately 16.2 hours .
Result of Action
The primary result of ganirelix acetate’s action is the prevention of premature ovulation during controlled ovarian hyperstimulation . By suppressing the secretion of LH and FSH, it prevents the premature surge of LH that could lead to the release of immature eggs . This makes it particularly useful in assisted reproduction techniques, such as in vitro fertilization .
Action Environment
Environmental factors can influence the action of ganirelix acetate. For instance, the use of GnRH antagonists like ganirelix acetate can be affected by the hormonal profiles that occur across the menstrual cycle . Additionally, the effects of individual sex hormones on physiological systems can also influence the action of ganirelix acetate . More research is needed to fully understand the impact of environmental factors on the action, efficacy, and stability of ganirelix acetate .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBICQMTCPFEBS-SATRDZAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H121ClN18O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ganirelix acetate | |
CAS RN |
129311-55-3 | |
| Record name | Ganirelix acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GANIRELIX ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ganirelix acetate is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. [] It competitively binds to the GnRH receptors in the anterior pituitary gland. [] This binding prevents the natural GnRH from binding and, consequently, inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of FSH and LH is rapid and reversible, making it useful in controlling ovarian hyperstimulation during assisted reproductive technologies. []
A: While the provided abstracts don't contain specific spectroscopic data, a key structural feature is the incorporation of NG,NG'-dialkylhomoarginine (hArg(R)2) at position 8, specifically hArg(Et)2 in Ganirelix acetate. [] This substitution is crucial for its high potency while maintaining low histamine-releasing activity compared to other GnRH antagonists with Arg in position 6. []
A: Studies show that Ganirelix acetate can rapidly reduce estradiol (E2) levels in women undergoing controlled ovarian hyperstimulation for ART. [] This is particularly beneficial for women at risk of developing ovarian hyperstimulation syndrome (OHSS), as elevated E2 levels are a predisposing factor. []
A: Ganirelix acetate, along with cetrorelix, represents a newer generation of GnRH antagonists used in IVF. [] They offer potential advantages over GnRH agonists, including shorter treatment duration, lower gonadotropin requirements, improved patient convenience, and reduced cost. [] Studies have explored various protocols, including:
- Comparison with Cetrorelix acetate: Both drugs are considered equally effective for preventing premature LH surges in flexible IVF protocols. []
- Delayed-start protocol: An original protocol using Ganirelix acetate with medroxyprogesterone acetate and high-dose gonadotropin showed promise in patients with poor ovarian response or poor-quality embryos. [] It significantly improved the number of mature oocytes, fertilization rates, good blastocyst formation, and live birth rates compared to previous cycles. []
A: Studies indicate that Ganirelix acetate does not negatively affect oocyte maturation, fertilization rates, or embryo quality. [] Even in women at risk of OHSS where Ganirelix acetate was used to rapidly decrease E2 levels, oocyte maturation, fertilization, and embryo quality remained comparable to control groups. []
A: Some studies suggest that oral contraceptive pretreatment in women undergoing controlled ovarian stimulation with Ganirelix acetate might lead to low serum LH levels and reduced ovarian response in a subset of patients. [] Further research is needed to fully understand the impact of varying estradiol patterns on Ganirelix acetate's efficacy.
A: While the provided abstracts don't focus on adverse effects, Ganirelix acetate is generally well-tolerated. [] It exhibits a comparable safety profile to other GnRH antagonists like Cetrorelix. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)



![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)


![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)





